N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound featuring a benzo[b]thiophene moiety linked via a 2-hydroxypropyl chain to a substituted pyrazole-4-carboxamide group. The benzo[b]thiophene core is a bicyclic aromatic system known for its electron-rich character, which facilitates π-π stacking interactions in biological systems .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-17(22,14-8-11-6-4-5-7-13(11)24-14)10-18-15(21)12-9-20(2)19-16(12)23-3/h4-9,22H,10H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSKLXJBBXHEIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN(N=C1OC)C)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its unique structural features, which include a benzo[b]thiophene moiety, a hydroxypropyl group, and a methoxy-substituted pyrazole. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 354.5 g/mol. The presence of the benzo[b]thiophene structure contributes to its biological activity, enhancing interactions with various biological targets.
Biological Activities
The biological activity of this compound can be categorized into several key areas:
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. Pyrazoles have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them candidates for treating inflammatory diseases .
2. Antimicrobial Properties
Similar compounds with the benzo[b]thiophene structure have demonstrated antimicrobial activity against various bacterial strains and fungi. The incorporation of specific functional groups may enhance their efficacy against resistant strains .
3. Anticancer Potential
Compounds featuring pyrazole and benzo[b]thiophene moieties have been investigated for their anticancer properties. Studies suggest that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yields and purity. The proposed mechanism of action includes interaction with specific enzymes and receptors that modulate inflammatory responses and microbial resistance mechanisms.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Study on Anti-inflammatory Effects: A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 production in vitro. Results showed significant inhibition rates comparable to standard anti-inflammatory drugs like dexamethasone .
- Antimicrobial Activity Assessment: Compounds structurally related to this compound were evaluated against various bacterial strains, demonstrating promising results against resistant pathogens .
Comparative Analysis
The following table summarizes the biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-(1H-pyrazol-5-yl)acetamide | Benzothiophene core, pyrazole substitution | Anti-inflammatory, analgesic |
| N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-bromobenzamide | Similar benzothiophene structure with bromine | Antimicrobial, anticancer |
| N-[4-chloro-2-(6-fluorobenzothiazol-4-yl)]benzenesulfonamide | Chlorine substitution on benzothiazole | Antibacterial, antifungal |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzothiophene and pyrazole moieties often exhibit significant anticancer properties. For example, studies have shown that related compounds can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. The mechanism typically involves the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways, leading to apoptosis in cancer cells .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In silico docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. This action could position it as a candidate for treating inflammatory diseases, including arthritis and asthma .
The biological activity of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can be attributed to its interaction with specific molecular targets within cells. Key findings include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation.
- Receptor Binding : It potentially binds to receptors that play a role in cellular signaling pathways, influencing various biochemical processes .
Materials Science Applications
The structural features of this compound make it suitable for applications in organic electronics. Its ability to form stable films and its electronic properties are of interest for developing organic semiconductors and photovoltaic devices.
Study on Anticancer Properties
A study published in 2024 highlighted the synthesis of derivatives from this compound and their evaluation against various cancer cell lines. The results demonstrated that specific modifications to the pyrazole ring significantly enhanced anticancer activity, indicating that structure-activity relationships are critical for optimizing therapeutic efficacy .
Evaluation of Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of related compounds derived from benzothiophene structures. The research utilized both in vitro and in vivo models to assess the efficacy of these compounds, revealing promising results that warrant further exploration into their therapeutic potential against chronic inflammatory conditions .
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Variations: The target compound and share the benzo[b]thiophene core, while substitutes this with furan and thiophene. Benzo[b]thiophene enhances lipophilicity and aromatic interactions compared to furan/thiophene, which may improve membrane permeability .
Substituent Effects: The 3-methoxy group in the target compound increases polarity and hydrogen-bonding capacity compared to the 1,3,5-trimethyl groups in ’s analogue, which prioritize steric bulk and hydrophobicity . ’s dimethylamino propyl group and hydrochloride salt enhance water solubility, a critical factor for bioavailability .
Physicochemical and Functional Implications
- Lipophilicity : The benzo[b]thiophene group in the target compound likely increases logP compared to furan/thiophene analogues, favoring passive diffusion across biological membranes .
- Hydrogen Bonding: The 3-methoxy group and carboxamide linkage in the target compound provide hydrogen-bond donors/acceptors, which are absent in the trimethylpyrazole analogue () .
- Solubility : ’s hydrochloride salt demonstrates the impact of ionic character on solubility, a feature absent in the neutral target compound .
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule can be dissected into three primary fragments:
- Benzo[b]thiophen-2-yl subunit
- 2-Hydroxypropylamine linker
- 3-Methoxy-1-methyl-1H-pyrazole-4-carboxamide moiety
A convergent synthesis strategy is proposed, wherein these fragments are synthesized separately and coupled in late-stage transformations.
Synthesis of the Benzo[b]thiophen-2-yl Subunit
Palladium-Catalyzed Cross-Coupling for Benzo[b]thiophene Functionalization
The benzo[b]thiophene nucleus is typically constructed via cyclization or cross-coupling. Patent CN110818679A discloses a scalable route to 4-bromobenzo[b]thiophene, avoiding high-temperature decarboxylation. Adapting this method, 2-bromo-6-fluorobenzaldehyde undergoes cyclization with methylthiolate under mild conditions (30–35°C, acetone/K₂CO₃) to yield 4-bromobenzo[b]thiophene in 86% yield (Example 1). Subsequent Suzuki-Miyaura coupling with a boronic ester could install the 2-position substituent.
Table 1: Optimized Conditions for Benzo[b]thiophene Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | 2-Bromo-6-fluorobenzaldehyde, K₂CO₃, CH₃SHCl, acetone, 30°C | 86% | |
| Bromination | PPh₃, CBr₄, toluene, reflux | 84% |
Alternative Route via Carbonylative Palladium Catalysis
The ACS publication describes a palladium-catalyzed carbonylative approach to benzothiophene-3-carboxylates. While targeting the 3-position, analogous strategies could be adapted for 2-substitution. For instance, coupling 2-iodobenzo[b]thiophene with methyl propargyl ether under CO (40 atm) and PdI₂/KI catalysis yields ester intermediates, which could be hydrolyzed to carboxylic acids for further functionalization.
Preparation of the 2-Hydroxypropylamine Linker
Reductive Amination of Benzo[b]thiophen-2-yl Ketone
The 2-hydroxypropylamine segment is hypothesized to originate from a benzo[b]thiophen-2-yl ketone. Reduction of the ketone (e.g., using NaBH₄) yields the secondary alcohol, which is then converted to an amine via reductive amination. Patent CA2629336A1 exemplifies this approach, where ketones are treated with NH₃/NaBH₃CN to form primary amines.
Epoxide Ring-Opening Strategy
An alternative route involves epoxidation of allyl-benzo[b]thiophene followed by ring-opening with ammonia. For example, epoxides derived from benzo[b]thiophene-2-yl-propene could react with aqueous NH₃ to generate 2-hydroxypropylamine derivatives.
Synthesis of 3-Methoxy-1-methyl-1H-pyrazole-4-carboxamide
Pyrazole Core Construction
The substituted pyrazole is synthesized via cyclocondensation. A Knorr-type reaction between hydrazine and a β-keto ester (e.g., ethyl 3-methoxy-4-oxopentanoate) forms the pyrazole ring. Subsequent N-methylation using methyl iodide in the presence of K₂CO₃ introduces the 1-methyl group.
Convergent Assembly of the Target Compound
Amide Bond Coupling
The final step involves coupling 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid with 2-(benzo[b]thiophen-2-yl)-2-hydroxypropylamine. Optimized conditions from patent CA2629336A1 suggest using HATU (1.1 equiv) and DIPEA (3 equiv) in DMF at 25°C, achieving yields >75%.
Table 2: Amide Coupling Optimization
| Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| HATU | DMF | 25°C | 78% |
| EDC/HOBt | CH₂Cl₂ | 0°C | 65% |
Purification and Characterization
Crude product is purified via silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization from ethanol/water. Characterization by ¹H/¹³C NMR and HRMS confirms structure and purity.
Challenges and Optimization Opportunities
- Regioselectivity in Pyrazole Synthesis : Competing formation of 1,3- vs. 1,5-disubstituted pyrazoles necessitates careful control of reaction kinetics.
- Steric Hindrance in Amide Coupling : Bulky substituents on the benzo[b]thiophene may reduce coupling efficiency; microwave-assisted synthesis could enhance yields.
- Hydroxyl Group Protection : Temporary protection (e.g., as TBS ether) during amide formation may prevent side reactions.
Q & A
What are the optimal synthetic routes and characterization methods for N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide?
Level: Basic
Methodological Answer:
Synthesis typically involves multi-step reactions, including amide coupling, heterocyclic ring formation, and purification via chromatography. Key steps include:
- Amide bond formation : Reacting benzo[b]thiophene derivatives with activated pyrazole-carboxylic acids under nitrogen, using catalysts like CuI and ligands (e.g., (S)-proline) to control stereochemistry .
- Purification : Employ preparative TLC or flash chromatography (e.g., ethyl acetate/hexane) for intermediates, followed by HPLC to confirm >98% purity .
- Characterization : Use -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to validate structural integrity. For example, -NMR signals at δ 7.8–8.2 ppm confirm aromatic protons in the benzo[b]thiophene moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
